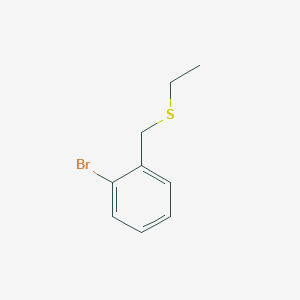

2-(S-Ethylthiomethyl)-1-bromobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(ethylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXHDNUHHLLHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445415 | |

| Record name | 2-(S-Ethylthiomethyl)-1-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99180-11-7 | |

| Record name | 2-(S-Ethylthiomethyl)-1-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Elaboration of 2 S Ethylthiomethyl 1 Bromobenzene

Retrosynthetic Analysis of the 2-(S-Ethylthiomethyl)-1-bromobenzene Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inhilarispublisher.com For this compound, the primary disconnections involve the carbon-sulfur and carbon-bromine bonds.

A logical retrosynthetic approach would first disconnect the C-S bond of the thioether. This disconnection points to two potential synthons: a 2-bromobenzyl electrophile and an ethylthiolate nucleophile. This is a common strategy in the synthesis of thioethers, often resembling the Williamson ether synthesis. masterorganicchemistry.com The forward reaction would involve the reaction of a 2-bromobenzyl halide with ethanethiol (B150549) or its corresponding salt.

Alternatively, a disconnection of the C-Br bond could be considered. This would lead to a (ethylthiomethyl)benzene precursor, which would then need to undergo selective ortho-bromination. This route presents challenges in controlling the regioselectivity of the bromination reaction.

A third possibility involves a disconnection where the sulfur atom acts as an electrophile. However, the most common and practical approaches typically involve sulfur as a nucleophile. acsgcipr.org Therefore, the most promising retrosynthetic strategy hinges on the formation of the C-S bond via nucleophilic substitution, making 2-bromobenzyl bromide and an ethylthiol source the key precursors.

Precursor Design and Synthetic Route Development

Based on the retrosynthetic analysis, the development of a synthetic route focuses on the efficient preparation of the key precursors and their subsequent coupling.

Strategies for Ortho-Bromination of Substituted Benzenes

Achieving ortho-bromination is a critical step if the synthetic strategy involves brominating a pre-existing substituted benzene (B151609). For a precursor like toluene, direct bromination tends to yield a mixture of ortho and para isomers. However, the presence of a directing group can influence the regioselectivity. For instance, if the synthesis starts from a compound with a directing group that favors the ortho position, selective bromination can be achieved.

Benzylic bromination, which occurs at the carbon adjacent to the aromatic ring, is a distinct process from aromatic bromination and typically proceeds via a free-radical mechanism. masterorganicchemistry.com This is highly relevant for the synthesis of 2-bromobenzyl bromide from 2-bromotoluene (B146081).

Methodologies for Thioether Introduction at the Benzylic Position

The introduction of a thioether at the benzylic position is most commonly achieved through the reaction of a benzylic halide with a thiol or thiolate. This is a classic S_N2 reaction. masterorganicchemistry.com The use of malodorous thiols can be a drawback, leading to the development of alternative sulfur-transfer reagents. mdpi.com

One such alternative is the use of thiourea (B124793), which can react with a benzyl (B1604629) halide to form an isothiouronium salt. Subsequent hydrolysis under basic conditions generates the corresponding thiol in situ, which can then react with another equivalent of the benzyl halide to form a symmetrical thioether or be used to form an unsymmetrical thioether. semanticscholar.org Another approach utilizes xanthates as odorless and stable thiol surrogates. mdpi.com

Advanced Synthetic Protocols and Catalytic Systems in its Preparation

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability.

Exploration of Transition Metal-Mediated Syntheses

Transition metal catalysis is a powerful tool for the formation of carbon-sulfur bonds. nih.gov While traditional methods often suffice for the synthesis of simple thioethers, catalytic approaches offer advantages for more complex substrates or when milder reaction conditions are required. Palladium and copper-based catalysts are commonly employed for C-S cross-coupling reactions. acsgcipr.org These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a catalyst and a base. acsgcipr.org

For the synthesis of this compound, a transition metal-catalyzed approach could involve the coupling of 1,2-dibromobenzene (B107964) with ethanethiol, although controlling the selectivity of the reaction to achieve monosubstitution at the desired position would be a significant challenge. A more direct route would be the coupling of 2-bromobenzyl alcohol with ethanethiol, which has been shown to proceed efficiently using a copper(II) triflate catalyst. nih.gov This method is advantageous as it starts from a more readily available precursor and proceeds under mild conditions.

| Catalyst System | Substrates | Product | Yield | Reference |

| Cu(OTf)₂ | Benzyl alcohol, Thiophenol | Benzyl phenyl sulfide (B99878) | 95% | nih.gov |

| NiCl₂(dppe) | Aryl chloride, Thiophenol | Diaryl sulfide | 85% | nih.gov |

| FeCl₃ | Aryl iodide, Thiophenol | Diaryl sulfide | 90% | nih.gov |

Investigation of Organometallic Reagent Application

Organometallic reagents, such as Grignard reagents or organolithium compounds, are typically used to form carbon-carbon bonds. Their application in the direct formation of the C-S bond in this compound is less common. However, they can be employed in the synthesis of the precursors. For example, a Grignard reagent derived from 2-bromotoluene could be used in subsequent reactions to elaborate the side chain.

A more direct, albeit less conventional, application would involve the reaction of an organometallic reagent with a sulfur electrophile. For instance, the reaction of 2-bromobenzylmagnesium bromide with diethyl disulfide could potentially form the desired thioether. However, the reactivity of the Grignard reagent with the bromo substituent on the aromatic ring would need to be considered.

Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound while minimizing reaction times and side products. Key parameters to consider are the choice of base, solvent, temperature, and stoichiometry of the reactants.

Base Selection: The choice of base is critical for the efficient deprotonation of ethanethiol. Common bases for this transformation include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and carbonates (e.g., potassium carbonate). The strength of the base can influence the reaction rate and selectivity. Stronger bases like sodium hydroxide ensure complete and rapid formation of the thiolate, driving the reaction forward. arkat-usa.org

Solvent Effects: The solvent plays a multifaceted role, influencing the solubility of reactants and stabilizing transition states. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for SN2 reactions as they solvate the cation of the base but leave the nucleophilic anion relatively free, enhancing its reactivity. mdpi.com Polar protic solvents like methanol (B129727) or ethanol (B145695) can also be used; they are capable of solvating both the cation and the anion but may slow the reaction slightly compared to aprotic solvents. libretexts.orgumich.edu The choice of solvent can significantly impact the reaction rate and yield. niscpr.res.innih.gov

Temperature Control: The reaction temperature affects the rate of the nucleophilic substitution. Generally, increasing the temperature will increase the reaction rate. For the reaction of benzyl halides with thiols, reactions are often conducted at room temperature or with gentle heating (e.g., refluxing in methanol or ethanol) to ensure a reasonable reaction time without promoting side reactions like elimination. arkat-usa.orgumich.edu For less reactive substrates or to speed up the reaction, temperatures around 100 °C in a solvent like DMSO have been shown to be effective. mdpi.com

Stoichiometry and Yield Enhancement: To drive the reaction to completion, a slight excess of the nucleophile (ethanethiol) and the base is often employed. However, in some one-pot procedures starting from a halide to generate a thiolate in situ, using a substoichiometric amount of the final electrophile can lead to a cleaner product by avoiding unreacted starting material. arkat-usa.org

Phase-transfer catalysis (PTC) is a powerful technique to enhance the yield and reaction rate, particularly when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate). tandfonline.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or triethylbenzylammonium chloride), facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the 2-bromobenzyl bromide resides, thereby accelerating the reaction. tandfonline.comphasetransfercatalysis.com This can lead to higher yields under milder conditions.

Below are interactive tables summarizing the effects of various parameters on analogous benzyl thioether syntheses, which can be extrapolated for the synthesis of this compound.

Table 1: Effect of Base and Solvent on Thioether Synthesis This table is based on general principles and data from analogous reactions.

| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

|---|---|---|---|---|

| NaOH | Methanol | Reflux | 85-95 | Good solubility for the thiolate salt. umich.edu |

| K₂CO₃ | DMF | 25-60 | 80-90 | Milder conditions, suitable for sensitive substrates. |

| NaOH | Dichloromethane (with PTC) | 25 | >90 | Phase-transfer catalysis enhances rate and yield. tandfonline.comphasetransfercatalysis.com |

Table 2: Influence of Reaction Conditions on Yield This table presents data from optimized, analogous one-pot syntheses of benzyl thioethers from benzyl bromides.

| Electrophile (0.85 eq) | Nucleophile Precursor (1.0 eq) | Base (3.0 eq) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methylbenzyl bromide | Benzyl bromide | NaOH | Methanol | 16 | 93 | arkat-usa.org |

| 4-Chlorobenzyl bromide | Benzyl bromide | NaOH | Methanol | 16 | 95 | arkat-usa.org |

| 2-Chlorobenzyl bromide | Benzyl bromide | NaOH | Ethanol | 16 | 91 | umich.edu |

Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound

Adhering to the principles of green chemistry is crucial for developing sustainable synthetic routes. For the synthesis of this compound, several strategies can be employed to reduce the environmental impact.

Use of Safer Solvents: Traditional solvents like carbon tetrachloride for bromination and DMF for substitution reactions pose significant health and environmental hazards. Green chemistry encourages the use of safer alternatives. For the substitution reaction, solvents like ethanol, methanol, or even water can be viable options. umich.edu Water is an especially green solvent, and its use can be facilitated by techniques like phase-transfer catalysis.

Alternative Reagents and Catalysis:

Thiol-Free Synthesis: The use of volatile and malodorous thiols like ethanethiol can be circumvented. One approach is the in-situ generation of the thiolate from less hazardous and more stable precursors like thiourea or potassium xanthate. arkat-usa.orgmdpi.com This not only improves safety but can also simplify the procedure.

Elemental Sulfur: Recent research has focused on using elemental sulfur as the sulfur source in photocatalytic systems, which represents a highly green and atom-economical approach. rsc.org

Catalytic Methods: The development of catalytic methods reduces the need for stoichiometric reagents. Copper-catalyzed coupling of benzyl alcohols with thiols is an example that avoids the use of benzyl halides. nih.gov Metal-free catalytic systems are also being developed to further improve the sustainability of thioether synthesis. organic-chemistry.org

Energy Efficiency: Employing catalysis can lower the activation energy of the reaction, allowing it to proceed under milder conditions (lower temperature), thus saving energy. Photocatalysis, which utilizes visible light as an energy source, is an emerging green technology for C-S bond formation. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Reactivity Profiles and Transformational Chemistry of 2 S Ethylthiomethyl 1 Bromobenzene

Exploitation of Aryl Bromide Reactivity in Cross-Coupling Methodologies

The carbon-bromine bond in 2-(S-Ethylthiomethyl)-1-bromobenzene is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. The aryl bromide moiety of this compound is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com For this compound, a typical Suzuki reaction would involve its coupling with an arylboronic acid to yield the corresponding ortho-substituted biphenyl (B1667301) derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.govchemspider.com

| Suzuki-Miyaura Coupling Partner | Expected Product | Typical Catalyst/Base |

| Phenylboronic acid | 2-(S-Ethylthiomethyl)-1,1'-biphenyl | Pd(PPh₃)₄ / K₂CO₃ |

| 4-Methoxyphenylboronic acid | 2-(S-Ethylthiomethyl)-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂/SPhos / K₃PO₄ |

| Thiophene-2-boronic acid | 2-(2-(S-Ethylthiomethyl)phenyl)thiophene | PdCl₂(dppf) / Cs₂CO₃ |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the ortho-position to the ethylthiomethyl substituent on the benzene (B151609) ring. ucsb.eduepa.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. organic-chemistry.org

| Sonogashira Coupling Partner | Expected Product | Typical Catalyst System/Base |

| Phenylacetylene | 1-(Ethynyl-2-yl-benzene)-2-(S-ethylthiomethyl)benzene | Pd(PPh₃)₄/CuI / Et₃N |

| Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-2-(S-ethylthiomethyl)benzene | PdCl₂(PPh₃)₂/CuI / piperidine |

| Propargyl alcohol | 3-(2-(S-Ethylthiomethyl)phenyl)prop-2-yn-1-ol | Pd(OAc)₂/XPhos / Cs₂CO₃ |

Nickel-Catalyzed Carbon-Heteroatom Bond Formation

While palladium catalysts are prevalent, nickel-based systems offer a cost-effective and sometimes more reactive alternative for cross-coupling reactions. Nickel catalysts can be particularly effective for the formation of carbon-heteroatom bonds, such as C-N and C-S bonds. For instance, nickel-catalyzed amination reactions could be employed to convert this compound into the corresponding aniline (B41778) derivative.

Mechanistic Investigations of Coupling Reactions Involving the Aryl Halide Moiety

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency and selectivity of these reactions can be influenced by steric and electronic factors of the substrates and the choice of ligands on the palladium catalyst. epa.gov

Chemical Transformations Involving the Thioether Linkage

The thioether functionality in this compound is susceptible to oxidation and can participate in rearrangement reactions.

Oxidation Reactions of the Thioether Functionality (e.g., Sulfoxide (B87167) and Sulfone Formation)

The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide and sulfone. The extent of oxidation can typically be controlled by the choice of oxidizing agent and reaction conditions. acsgcipr.orgresearchgate.net

Sulfoxide Formation: Mild oxidizing agents are generally used for the selective conversion of sulfides to sulfoxides, minimizing over-oxidation to the sulfone. nih.gov Common reagents for this transformation include hydrogen peroxide in acetic acid or a stoichiometric amount of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org

Sulfone Formation: Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the corresponding sulfone. organic-chemistry.org For example, reacting the thioether with an excess of hydrogen peroxide or potassium permanganate (B83412) would be expected to yield 2-(S-Ethylsulfonylmethyl)-1-bromobenzene.

| Oxidizing Agent | Expected Product | Typical Conditions |

| H₂O₂ (1 equiv) | 2-(S-Ethylsulfinylmethyl)-1-bromobenzene | Acetic acid, room temperature |

| m-CPBA (1 equiv) | 2-(S-Ethylsulfinylmethyl)-1-bromobenzene | CH₂Cl₂, 0 °C to room temperature |

| H₂O₂ (>2 equiv) | 2-(S-Ethylsulfonylmethyl)-1-bromobenzene | Acetic acid, heating |

| KMnO₄ | 2-(S-Ethylsulfonylmethyl)-1-bromobenzene | Acetone/water, room temperature |

Pummerer-Type Rearrangements and Related Thioether-Mediated Cyclizations

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org The reaction is typically initiated by an acid anhydride (B1165640), such as acetic anhydride, which activates the sulfoxide. Subsequent elimination and nucleophilic attack lead to an α-acyloxy thioether. wikipedia.org In the case of 2-(S-Ethylsulfinylmethyl)-1-bromobenzene (the oxidized form of the title compound), a Pummerer-type reaction could potentially be induced.

Furthermore, the strategic positioning of the thioether and the aryl bromide could, under specific conditions, facilitate intramolecular cyclization reactions, potentially mediated by the thioether group.

Mechanistic Pathways of Pummerer Rearrangements

The Pummerer rearrangement is a characteristic reaction of alkyl sulfoxides, converting them into α-acyloxy thioethers using an acid anhydride, typically acetic anhydride. wikipedia.orgnumberanalytics.com For this compound to undergo this reaction, it must first be oxidized to its corresponding sulfoxide, 2-(S-Ethylsulfinylmethyl)-1-bromobenzene.

The mechanism of the Pummerer rearrangement proceeds through several distinct steps: wikipedia.orgchemistry-reaction.comtcichemicals.com

Acylation of the Sulfoxide: The reaction begins with the acylation of the sulfoxide oxygen atom by the anhydride (e.g., acetic anhydride). wikipedia.orgtandfonline.com This step forms an acyloxysulfonium salt, which is a key intermediate. chemistry-reaction.comtandfonline.com

Formation of a Thionium (B1214772) Ion: An acetate (B1210297) ion, generated in the first step, acts as a base to remove a proton from the α-carbon (the benzylic carbon in this case). wikipedia.org This leads to the elimination of the acyloxy group and the formation of a highly reactive, sulfur-stabilized carbocation known as a thionium ion (or sulfenium ion). tandfonline.comnumberanalytics.com

Nucleophilic Trapping: The electrophilic thionium ion is then trapped by a nucleophile present in the reaction medium. wikipedia.orgtcichemicals.com In a standard Pummerer rearrangement, the acetate ion acts as the nucleophile, attacking the carbocation to yield the final α-acetoxy thioether product. wikipedia.orgyoutube.com

Application in Heterocyclic Ring System Construction

The synthetic power of the Pummerer rearrangement extends beyond simple acyloxylation. The thionium ion intermediate is a potent electrophile that can be intercepted by various nucleophiles, a feature that has been widely exploited in the synthesis of heterocyclic ring systems. benthamdirect.comacs.orgtandfonline.com

While no specific literature detailing the intramolecular cyclization of this compound via a Pummerer rearrangement was found, the general principle can be applied. If a suitable nucleophilic group were present elsewhere on the molecule, an intramolecular reaction could occur. For example, if the ethyl group were replaced by a chain containing a hydroxyl or amino group, the thionium ion generated at the benzylic position could be trapped internally. This intramolecular trapping of the Pummerer intermediate is a powerful strategy for constructing a wide variety of nitrogen- and oxygen-containing heterocycles. benthamdirect.comacs.org The reaction sequence often involves the formation of five-membered or six-membered rings, which can be transient intermediates in cascade reactions leading to more complex polycyclic structures. acs.org

Nucleophilic Displacements at the Sulfur Center

The sulfur atom in the thioether of this compound is nucleophilic, but it can be converted into an electrophilic center. Thioethers can react with alkyl halides to form sulfonium (B1226848) salts. These salts possess a good leaving group (a neutral dialkyl sulfide) and can subsequently undergo nucleophilic substitution reactions.

Reactivity of the Benzyl (B1604629) Carbon in Functional Group Interconversions

The benzylic carbon in this compound is a key site of reactivity. This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates, whether they are carbocations, carbanions, or radicals, through resonance. chemistrysteps.commasterorganicchemistry.com This stabilization allows for a variety of functional group interconversions at this position.

Benzylic Halogenation: The benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds, making them susceptible to free-radical halogenation. masterorganicchemistry.com Reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) selectively introduces a bromine atom at the benzylic position, forming 1-bromo-2-(bromo(ethylthio)methyl)benzene. This reaction proceeds via a resonance-stabilized benzylic radical. chemistrysteps.com

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the case of this compound, such oxidation would likely cleave the alkyl group to form 2-bromobenzoic acid. chemistrysteps.com

Nucleophilic Substitution: The benzylic position readily undergoes nucleophilic substitution reactions. chemistrysteps.com Depending on the substrate and conditions, the reaction can proceed through an Sₙ1 mechanism, favored by the formation of a resonance-stabilized benzylic carbocation, or an Sₙ2 mechanism. chemistrysteps.comyoutube.com The presence of the thioether can influence the reaction, potentially assisting in the stabilization of intermediates. masterorganicchemistry.com

Below is a table summarizing potential functional group interconversions at the benzylic carbon.

| Reaction Type | Reagents | Product Type |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic Bromide |

| Oxidation | KMnO₄ or Na₂Cr₂O₇, heat | Carboxylic Acid |

| Nucleophilic Substitution | Various Nucleophiles (e.g., CN⁻, OR⁻) | Substituted Benzyl Product |

Electrophilic Aromatic Substitution Reactions on the Bromobenzene (B47551) Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are determined by the substituents already present on the ring. pressbooks.publibretexts.org In this compound, two substituents influence the outcome: the bromo group and the ethylthiomethyl group.

Bromo Group: Halogens are deactivating yet ortho-, para-directing. pressbooks.publibretexts.org They withdraw electron density from the ring inductively, making the ring less reactive than benzene (deactivating effect). libretexts.org However, they can donate electron density through resonance, which preferentially stabilizes the carbocation intermediate (the sigma complex) when the attack occurs at the ortho and para positions. pressbooks.publibretexts.org

With two ortho-, para-directing groups present, the position of the incoming electrophile is determined by their combined influence. The bromo group is at position 1 and the ethylthiomethyl group is at position 2. The available positions for substitution are C4, C5, and C6 (C3 is sterically hindered).

Position 4 (para to the bromo group): This position is activated by both the bromo group and the ethylthiomethyl group.

Position 6 (ortho to the bromo group): This position is also activated by both groups.

Position 5 (meta to the bromo group): This position is not electronically favored by either director.

Therefore, substitution is expected to occur primarily at positions 4 and 6. The final product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance often favoring the para position (C4) over the ortho position (C6).

The table below summarizes the directing effects.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -Br | 1 | Withdrawing | Donating | Deactivating | Ortho, Para |

| -CH₂SEt | 2 | Weakly Withdrawing | Donating | Activating | Ortho, Para |

Cycloaddition Reactions and Pericyclic Processes involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. stereoelectronics.org

Direct participation of the intact benzene ring of this compound in cycloaddition reactions, such as a Diels-Alder reaction, is generally unfavorable. Such a reaction would require overcoming the significant aromatic stabilization energy of the benzene ring (approximately 150 kJ/mol), making it a slow and energetically demanding process. pressbooks.pub

However, it is conceivable that the substituents could be modified to create a reactive system for pericyclic reactions. For instance, if the side chain were elaborated into a conjugated diene, it could participate in an intramolecular Diels-Alder reaction with a dienophile appropriately placed elsewhere on the molecule. libretexts.org Similarly, the molecule could potentially be a substrate for certain types of [3+2] cycloadditions if a suitable 1,3-dipole is generated. nih.gov Photochemical cycloadditions, such as [2+2] cycloadditions, are also a class of pericyclic reactions, but these typically involve alkenes rather than stable aromatic systems. scribd.com

While the stable aromatic core of this compound makes it an unlikely substrate for direct pericyclic reactions, its functional handles offer the potential for modification into precursors that could undergo such transformations. These possibilities remain largely theoretical without specific experimental precedent for this particular compound.

Advanced Spectroscopic and Analytical Investigations for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.gov For "2-(S-Ethylthiomethyl)-1-bromobenzene," NMR provides a detailed map of the proton (¹H) and carbon (¹³C) environments, confirming the connectivity and stereochemical arrangement of the atoms.

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for the primary nuclei in "this compound," based on established principles and data from analogous structures.

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ¹H | 7.10 - 7.60 | Multiplet (m) | Four distinct signals in a complex pattern due to ortho, meta, and para coupling. |

| Methylene (B1212753) (Ar-CH₂ -S) | ¹H | ~3.80 | Singlet (s) | Positioned downfield due to proximity to the aromatic ring and sulfur atom. |

| Methylene (S-CH₂ -CH₃) | ¹H | ~2.55 | Quartet (q) | Coupled to the adjacent methyl protons. |

| Methyl (CH₂-CH₃ ) | ¹H | ~1.25 | Triplet (t) | Coupled to the adjacent methylene protons. |

| Brominated Carbon (C-Br) | ¹³C | ~123 | Singlet (s) | The carbon directly attached to the bromine atom. |

| Substituted Carbon (C-CH₂) | ¹³C | ~138 | Singlet (s) | The aromatic carbon bearing the thiomethyl substituent. |

| Aromatic Carbons (C-H) | ¹³C | 127 - 132 | Multiplet (m) | Four distinct signals for the protonated aromatic carbons. |

| Methylene Carbon (Ar-CH₂ -S) | ¹³C | ~36 | Singlet (s) | |

| Methylene Carbon (S-CH₂ -CH₃) | ¹³C | ~26 | Singlet (s) | |

| Methyl Carbon (CH₂-CH₃ ) | ¹³C | ~15 | Singlet (s) |

To move beyond simple one-dimensional spectra and unambiguously assign each signal, a variety of two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," a key correlation would be observed between the ethyl group's methylene protons (~2.55 ppm) and its methyl protons (~1.25 ppm), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each protonated carbon by linking its ¹H signal to its ¹³C signal. For instance, the proton signal at ~3.80 ppm would correlate to the carbon signal at ~36 ppm, assigning them both to the Ar-CH₂-S group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. Key correlations would include:

The protons of the Ar-CH₂ group (~3.80 ppm) to the substituted aromatic carbons (C-Br and C-CH₂).

The protons of the S-CH₂ group (~2.55 ppm) to the Ar-CH₂ carbon (~36 ppm) and the ethyl's methyl carbon (~15 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for conformational analysis. mdpi.com A NOESY spectrum would reveal spatial proximity between the Ar-CH₂ protons and the ortho protons on the benzene (B151609) ring, helping to define the preferred orientation of the side chain relative to the ring. mdpi.com

The single bonds within the ethylthiomethyl side chain (Ar-CH₂, CH₂-S, and S-CH₂) are subject to rotation. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of such intramolecular processes, including bond rotation. montana.edu By acquiring NMR spectra at various temperatures, it is possible to measure the energy barrier to rotation. niscpr.res.in

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in sharp, averaged signals. However, at sufficiently low temperatures, this rotation can be slowed or "frozen out." If the rotation becomes slow enough, separate signals may be observed for different conformers. The temperature at which these distinct signals coalesce into a single broadened peak can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. nih.gov For "this compound," DNMR could quantify the energetic barrier to rotation around the Ar-CH₂ bond, which is influenced by steric hindrance from the adjacent bromine atom.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering vital clues to its structure. thesciencein.org

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, providing highly specific structural information. nih.govnist.gov In a typical MS/MS experiment on "this compound," the intact molecular ion would be selected in the first stage, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed in the second stage. This process helps to piece together the molecular structure by observing the loss of neutral fragments.

Predicted Fragmentation Data for C₉H₁₁BrS

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br/⁸¹Br) | Neutral Loss |

| [M]⁺ | [C₉H₁₁BrS]⁺ | 230/232 | - |

| [M - C₂H₅]⁺ | [C₇H₆BrS]⁺ | 201/203 | Ethyl radical (•C₂H₅) |

| [M - SCH₂CH₃]⁺ | [C₈H₈Br]⁺ | 183/185 | Ethylthio radical (•SCH₂CH₃) |

| [C₇H₆Br]⁺ | [C₆H₄BrCH₂]⁺ | 169/171 | Thioformaldehyde (CH₂S) |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 | Ethylthiomethyl radical (•CH₂SCH₂CH₃) |

The presence of bromine is unequivocally identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. asdlib.org This results in pairs of peaks (M⁺ and M+2⁺) separated by two m/z units for every bromine-containing fragment. asdlib.org

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. While multiple chemical formulas can have the same nominal mass, they will have distinct exact masses due to the slight mass differences between isotopes. HRMS provides unambiguous validation of the molecular formula of "this compound" as C₉H₁₁BrS. thesciencein.org

For example, the calculated exact mass for C₉H₁₁⁷⁹BrS is 229.9819, while the exact mass for a potential isomer with a different elemental composition would be demonstrably different, confirming the compound's identity.

Infrared (IR) and Raman Spectroscopic Studies of Vibrational Modes and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netcurrentseparations.com The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the energy of molecular bond vibrations (stretching, bending, etc.), providing a fingerprint of the functional groups present.

For "this compound," the spectra would be characterized by vibrations associated with the substituted benzene ring, the aliphatic side chain, the thioether linkage, and the carbon-bromine bond. nih.gov

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980 - 2850 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Strong |

| C-H Bend (Aliphatic) | -CH₂-, -CH₃ | 1470 - 1370 | Medium |

| C-S Stretch | Thioether | 750 - 600 | Weak-Medium |

| C-Br Stretch | Aryl Halide | 680 - 515 | Strong |

| Out-of-Plane C-H Bend | 1,2-Disubstituted Ring | 770 - 735 | Strong (in IR) |

The IR spectrum of a related compound, 1-bromo-2-ethylbenzene, shows characteristic absorptions for the aromatic and aliphatic C-H stretches and strong bands in the fingerprint region corresponding to the substitution pattern. nist.gov Similarly, studies on 1,2-dibromobenzene (B107964) provide reference points for the vibrational modes involving the C-Br bond and the disubstituted aromatic ring. nih.gov Analysis of both IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key structural motifs within the molecule.

Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule provide a unique "fingerprint," allowing for its identification and structural confirmation.

The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups: the ortho-disubstituted benzene ring, the C-Br bond, the C-S-C linkage, and the aliphatic C-H bonds of the ethyl and methyl groups.

Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Predicted Intensity | Notes |

| 3100-3000 | C-H stretch (aromatic) | Medium to Weak | Characteristic of the benzene ring. |

| 2975-2950 | C-H stretch (aliphatic, CH₃) | Strong | Asymmetric and symmetric stretching of the terminal methyl group. |

| 2950-2850 | C-H stretch (aliphatic, CH₂) | Strong | Asymmetric and symmetric stretching of the methylene groups. |

| 1580-1560 | C=C stretch (aromatic) | Medium | Part of the characteristic pattern for benzene ring skeletal vibrations. |

| 1470-1430 | C=C stretch (aromatic) | Medium | Part of the characteristic pattern for benzene ring skeletal vibrations. |

| 1465-1450 | C-H bend (aliphatic, CH₂) | Medium | Scissoring vibration of the methylene groups. |

| 1380-1370 | C-H bend (aliphatic, CH₃) | Medium | Symmetric bending (umbrella mode) of the methyl group. |

| 1100-1000 | C-H in-plane bend (aromatic) | Weak | Bending vibrations of the C-H bonds on the benzene ring. |

| 770-730 | C-H out-of-plane bend (aromatic) | Strong | Characteristic of ortho-disubstitution on a benzene ring. |

| 700-600 | C-S stretch | Medium to Weak | Stretching vibration of the thioether linkage. |

| 680-515 | C-Br stretch | Strong to Medium | Stretching vibration of the carbon-bromine bond. spectroscopyonline.com |

This table is generated based on characteristic infrared absorption frequencies of functional groups and data from analogous compounds such as o-bromotoluene and ethyl methyl sulfide (B99878).

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the ethylthiomethyl side chain will be prominent in the 2975-2850 cm⁻¹ region. The pattern of C=C stretching vibrations in the 1600-1400 cm⁻¹ region, along with the strong C-H out-of-plane bending band anticipated between 770-730 cm⁻¹, will be indicative of the 1,2-disubstituted benzene ring. The presence of the thioether group is expected to give rise to a C-S stretching vibration in the 700-600 cm⁻¹ range, although this can sometimes be weak and difficult to assign definitively. A key feature will be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 680 and 515 cm⁻¹. spectroscopyonline.com

Vibrational Spectroscopic Probes for Molecular Interactions

Vibrational spectroscopy, particularly FT-IR, can also provide insights into intermolecular interactions. In the solid state or in concentrated solutions, shifts in the vibrational frequencies of certain functional groups can indicate the presence of weak interactions such as hydrogen bonds or dipole-dipole interactions. For this compound, the polar C-Br bond and the lone pairs of electrons on the sulfur atom could potentially participate in such interactions. For instance, any C-H···Br or C-H···S hydrogen bonding would likely cause a slight red-shift (a shift to lower wavenumbers) and broadening of the involved C-H stretching and bending vibrations. However, without experimental data, the extent of these interactions remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorbance (λmax) are related to the energy difference between the ground and excited electronic states. This technique is particularly useful for analyzing conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the bromobenzene (B47551) chromophore. The benzene ring exhibits characteristic π → π* transitions. The presence of the bromine atom and the ethylthiomethyl group as substituents will influence the position and intensity of these absorption bands.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |

| π → π* (E₂-band) | ~ 210 | High | Corresponds to the primary high-energy transition of the benzene ring. |

| π → π* (B-band) | ~ 265 | Moderate to Low | A symmetry-forbidden transition in benzene, which becomes allowed with substitution. |

This table is generated based on the UV-Vis spectra of analogous compounds like o-bromotoluene and thioanisole.

The bromine atom, being a halogen, acts as an auxochrome, causing a bathochromic (red) shift of the benzene absorption bands due to the interaction of its lone pair electrons with the π-system of the ring. The ethylthiomethyl group, with the sulfur atom's lone pairs, can also contribute to this effect. The electronic spectrum of thioanisole, a similar aryl sulfide, shows a strong absorption peak around 250 nm. researchgate.net The spectrum of o-bromotoluene shows an electronic band origin at approximately 36,841 cm⁻¹ (about 271 nm). acs.org Therefore, it is reasonable to predict that this compound will exhibit a primary absorption band (B-band) in the region of 260-275 nm. The higher energy E₂-band is expected to be below 220 nm. The extent of conjugation and the electronic environment of the chromophore dictate the precise λmax values.

X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics from studies on related substituted bromobenzenes. znaturforsch.com An X-ray crystallographic analysis would precisely determine the geometry of the benzene ring and the conformation of the ethylthiomethyl side chain. The C-C bond lengths within the benzene ring are expected to be intermediate between those of a single and a double bond, characteristic of an aromatic system. docbrown.info

Predicted Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Predicted Value/Interaction Type | Significance |

| C-Br bond length | ~ 1.90 Å | Standard for bromobenzenes. |

| C-S bond lengths | ~ 1.80 Å (aromatic), ~ 1.82 Å (aliphatic) | Typical thioether bond lengths. |

| Crystal Packing | Likely governed by Br···Br and/or Br···π interactions | These non-covalent interactions are common in bromo-aromatic compounds and influence the supramolecular architecture. znaturforsch.com |

| Hydrogen Bonding | Potential for weak C-H···Br or C-H···S interactions | These weak hydrogen bonds can contribute to the stability of the crystal lattice. |

The packing of the molecules in the crystal would be influenced by a combination of van der Waals forces and potentially more specific intermolecular interactions. Halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic site, is a significant directional interaction in the solid state of many bromo-aromatic compounds. znaturforsch.com Interactions of the type Br···Br and Br···π (where the bromine interacts with the electron cloud of a neighboring benzene ring) are also anticipated to play a role in the crystal packing. znaturforsch.com The presence of the sulfur atom introduces the possibility of S···π or weak C-H···S interactions, further influencing the solid-state architecture. A full X-ray crystallographic study would be invaluable in confirming these predicted structural features and intermolecular interactions.

Computational and Mechanistic Studies of 2 S Ethylthiomethyl 1 Bromobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org It is a widely used approach due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov For 2-(S-Ethylthiomethyl)-1-bromobenzene, DFT calculations would be instrumental in determining its ground state properties.

These calculations would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to model the molecule's electron density. Key properties that would be elucidated include:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energies: The total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net

Electron Density Distribution: Mapping the electron density to understand the distribution of charge across the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactivity. nih.gov

Illustrative Data Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Hypothetical Value | Description |

| Total Energy (Hartree) | -2850.1234 | The total electronic energy of the molecule in its optimized ground state geometry. |

| HOMO Energy (eV) | -6.45 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.24 | The energy difference between HOMO and LUMO, indicating kinetic stability and chemical reactivity. |

| Dipole Moment (Debye) | 1.85 | A measure of the overall polarity of the molecule resulting from its charge distribution. |

| C-Br Bond Length (Å) | 1.91 | The calculated distance between the Carbon and Bromine atoms on the benzene (B151609) ring. |

| C-S-C Bond Angle (°) | 101.5 | The angle formed by the carbon-sulfur-carbon linkage in the ethylthiomethyl group. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. rsc.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. nih.gov

For this compound, high-accuracy ab initio calculations would be employed to:

Benchmark DFT Results: Validate the geometries and energies obtained from more cost-effective DFT methods.

Calculate Accurate Interaction Energies: Determine precise energies for non-covalent interactions, which are critical for understanding conformational preferences.

Predict Spectroscopic Properties: Provide highly accurate predictions of properties like NMR chemical shifts, which can be directly compared with experimental data for structural verification. rsc.org

Simulation of Reaction Pathways and Transition State Analysis

Understanding how a molecule is formed or how it reacts is crucial for synthetic chemistry. Computational methods can map out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally.

Energetic Profiling of Key Synthetic Steps

The synthesis of this compound likely involves steps such as the reaction of 2-bromobenzyl bromide with sodium ethanethiolate. Computational modeling can create a detailed energetic profile of such a reaction pathway. This involves:

Locating Reactants, Products, and Intermediates: Optimizing the geometry of all species involved in the reaction.

Finding Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. This is the bottleneck of the reaction.

Calculating Activation Energies (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Illustrative Data Table 2: Hypothetical Energetic Profile for a Synthetic Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting materials of the reaction, set as the reference energy level. |

| Transition State (TS) | +18.5 | The energy barrier that must be overcome for the reaction to proceed. |

| Intermediate Complex | -5.2 | A temporarily stabilized structure formed during the reaction. |

| Products | -25.0 | The final molecules formed, showing the reaction is energetically favorable. |

Prediction of Regio- and Stereoselectivity in Chemical Transformations

When a reaction can lead to multiple products (isomers), computational chemistry can predict which isomer is more likely to form.

Regioselectivity: In reactions involving the aromatic ring of this compound (e.g., electrophilic substitution), calculations can determine the most likely position of attack (ortho, meta, or para to the existing substituents) by comparing the activation energies for each pathway.

Stereoselectivity: If the reaction involves the creation of a new chiral center, the energies of the different diastereomeric transition states can be calculated. The pathway with the lower transition state energy will lead to the major stereoisomer product.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, including flexibility and interactions with the environment. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water, ethanol). By solving Newton's equations of motion for every atom over numerous time steps, MD simulations can reveal:

Conformational Flexibility: How the ethylthiomethyl side chain rotates and flexes over time. This analysis can identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's structure in solution. tuiasi.ro

Solvent Effects: How solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and properties. For instance, the simulation can show the formation of specific hydrogen bonds or other non-covalent interactions.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties like free energy, which are crucial for understanding reaction equilibria and kinetics in a solvent environment.

Illustrative Data Table 3: Hypothetical Conformational Analysis from MD Simulation

| Dihedral Angle (C-C-S-C) | Population (%) | Relative Free Energy (kcal/mol) | Description |

| -175° (anti-periplanar) | 65% | 0.00 | The most stable and populated conformation of the ethyl group relative to the sulfur-methylene bond. |

| +60° (gauche) | 30% | 0.85 | A less stable, but significantly populated conformation. |

| -60° (gauche) | 5% | 1.95 | A minor conformation, indicating steric hindrance or unfavorable electrostatic interactions in this position. |

Structure-Reactivity Relationships: A Theoretical Perspective

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its two substituents: the bromine atom and the ethylthiomethyl group. A theoretical understanding of these relationships can be achieved through quantum chemical calculations, which provide insights into the molecule's electronic structure and how it influences its reactivity in various chemical transformations.

The bromine atom, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) on the benzene ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the aromatic system. Conversely, through its lone pairs, bromine can exert a weak electron-donating resonance effect (+R), which preferentially directs incoming electrophiles to the ortho and para positions.

To quantify these effects and predict the most likely sites for chemical reactions, computational methods such as Density Functional Theory (DFT) are employed. Key parameters derived from these calculations help in understanding the structure-reactivity relationship:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule. Regions of negative potential (electron-rich) would indicate likely sites for electrophilic attack, while regions of positive potential (electron-poor) would be susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and distribution of the HOMO indicate the ability of the molecule to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and interactions between orbitals within the molecule. This can reveal the extent of electron delocalization and the nature of the bonding, further clarifying the electronic effects of the substituents.

A hypothetical data table summarizing the calculated parameters for this compound, based on DFT calculations, would look like this:

| Computational Parameter | Hypothetical Value/Observation | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to act as a nucleophile. |

| LUMO Energy | -0.8 eV | Suggests its capacity to act as an electrophile. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap would suggest moderate stability. |

| Mulliken Atomic Charges | C(ortho to Br): -0.15C(meta to Br): -0.05C(para to Br): -0.12 | The more negative charges on the ortho and para carbons would support their higher reactivity towards electrophiles. |

| MEP Minima | Located above the benzene ring and near the sulfur atom. | Confirms the nucleophilic character of the aromatic ring and the sulfur atom. |

Development of Predictive Models for Novel Derivatizations

Predictive models for the derivatization of aromatic compounds are increasingly leveraging machine learning and quantitative structure-activity relationship (QSAR) studies. These models aim to forecast the outcome of reactions, including regioselectivity and reaction rates, for novel substrates without the need for extensive experimental work.

For this compound, developing such a model would involve several steps:

Data Collection: A dataset of known reactions for structurally similar compounds (e.g., other substituted bromobenzenes) would be compiled. This data would include information on reactants, reaction conditions, and the resulting products with their yields and regioselectivity.

Descriptor Calculation: A range of molecular descriptors for each compound in the dataset would be calculated using computational methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Model Building: Using machine learning algorithms such as random forests, support vector machines, or neural networks, a model would be trained to find a mathematical relationship between the calculated descriptors and the observed reaction outcomes. For instance, a model could be trained to predict the most likely site of electrophilic aromatic substitution. rsc.orgresearchgate.net

Model Validation: The predictive power of the model would be tested against a separate set of compounds that were not used in the training process. This ensures the model's ability to generalize to new, unseen molecules.

A predictive model for the derivatization of this compound could be used to explore a wide range of potential reactions, such as:

Cross-coupling reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. A predictive model could help in selecting the optimal catalyst and reaction conditions.

Further electrophilic aromatic substitution: The model could predict the regioselectivity of nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring, taking into account the directing effects of the existing substituents.

Oxidation of the sulfur atom: The ethylthiomethyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the molecule.

The development of such predictive models is a powerful tool in modern drug discovery and materials science, enabling the rapid and efficient design of novel molecules with desired properties. While specific models for this compound have not been reported, the established methodologies provide a clear roadmap for future computational studies on this compound.

Applications of 2 S Ethylthiomethyl 1 Bromobenzene As a Building Block in Complex Molecular Assembly

Synthesis of Novel Organic Scaffolds and Heterocyclic Systems

The presence of both an aryl bromide and a thioether moiety in 2-(S-Ethylthiomethyl)-1-bromobenzene offers multiple reaction sites for the construction of intricate molecular frameworks, including annulated benzenes and various sulfur-containing heterocyclic systems.

Construction of Annulated Benzenes and Polycyclic Aromatic Hydrocarbons

The aryl bromide functionality of this compound is a key handle for palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. This reactivity can be harnessed to construct annulated benzene (B151609) rings and extend aromatic systems, leading to the synthesis of polycyclic aromatic hydrocarbons (PAHs). While direct literature on the use of this specific compound is limited, its potential can be inferred from established synthetic strategies.

One plausible approach involves an initial modification of the ethylthiomethyl group to introduce a reactive partner for the bromo substituent. For instance, the thioether could be oxidized to a sulfoxide (B87167) or sulfone, which can direct ortho-metalation or participate in cyclization reactions. Alternatively, the ethyl group could be functionalized to contain an unsaturated moiety, setting the stage for an intramolecular Heck reaction.

A more direct strategy would be its use in palladium-catalyzed annulation reactions. For example, by analogy to the synthesis of phenanthro[9,10-b]thiophene (B185703) derivatives, this compound could be coupled with a suitable thiophene (B33073) derivative, followed by an intramolecular C-H arylation to construct a new fused aromatic ring. nih.gov The synthesis of sulfur-containing PAHs is of significant interest due to their unique electronic and photophysical properties. nih.gov

Table 1: Potential Strategies for Annulated Benzene and PAH Synthesis

| Strategy | Key Transformation | Potential Product Class |

| Intramolecular Heck Reaction | Conversion of the ethylthiomethyl group to an alkene-containing side chain, followed by Pd-catalyzed cyclization. | Dihydro- and fully aromatic phenanthrene (B1679779) derivatives. |

| Palladium-Catalyzed Annulation | Coupling with functionalized aryl or heteroaryl partners, followed by intramolecular C-H activation. | Extended polycyclic aromatic systems. |

| Sulfoxide/Sulfone Directed Cyclization | Oxidation of the thioether to a sulfoxide or sulfone to facilitate intramolecular ring closure. | Functionalized dibenzothiophene (B1670422) derivatives. |

Preparation of Sulfur-Containing Heterocycles

The inherent functionalities of this compound make it an ideal precursor for the synthesis of a variety of sulfur-containing heterocycles. The most direct application lies in the synthesis of benzo[b]thiophene derivatives. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netgoogle.com

A common method for the synthesis of benzo[b]thiophenes involves the intramolecular cyclization of a 2-halophenyl derivative bearing a sulfur-containing side chain. organic-chemistry.orgnih.gov In the case of this compound, this could potentially be achieved through a palladium-catalyzed C-S coupling reaction. nih.gov This process would involve the cleavage of the C-Br bond and the formation of a new C-S bond with the sulfur atom of the ethylthiomethyl group, leading to the formation of a five-membered thiophene ring fused to the benzene ring.

Furthermore, domino reactions involving C-S bond formation and subsequent cyclization are powerful methods for constructing complex heterocyclic systems. nih.gov For instance, using thiourea (B124793) as a dihydrosulfide surrogate, this compound could potentially undergo a palladium-catalyzed reaction to yield benzo[b]thiophene. nih.gov

The versatility of this building block also extends to the synthesis of other sulfur-containing heterocycles. Depending on the reaction conditions and the nature of the coupling partners, it is conceivable to construct six-membered rings like thianaphthenes or even larger ring systems. The synthesis of such compounds is of interest due to their presence in numerous biologically active molecules and functional materials. researchgate.net

Role in the Elaboration of Advanced Functional Molecules

The unique combination of a halogen and a thioether group in this compound makes it a promising candidate for the development of advanced functional molecules with applications in materials science and chemical biology.

Precursor for Advanced Materials Research (e.g., Organic Electronics, Polymers)

Sulfur-containing conjugated polymers are a class of materials that have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govrsc.orgacs.orgnih.gov The presence of sulfur atoms in the polymer backbone can influence the material's electronic properties, solubility, and solid-state packing. nih.gov

This compound can be envisioned as a monomer for the synthesis of such functional polymers. The aryl bromide functionality allows for its incorporation into polymer chains via various cross-coupling polymerization techniques, such as Suzuki or Stille coupling, after conversion of the bromo-substituent to a suitable organometallic species. Alternatively, direct arylation polymerization could be employed. rsc.org

The ethylthiomethyl side chain can also play a crucial role. It can enhance the solubility of the resulting polymer, which is often a critical factor for solution-based processing of organic electronic devices. nih.gov Moreover, the thioether group can be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. warwick.ac.uk For instance, the thioether could be oxidized to a sulfoxide or sulfone, altering the electronic character of the polymer. Additionally, thioether-functionalized polymers have shown strong adhesion to gold, which could be beneficial for creating durable flexible conductors. nih.gov

Table 2: Potential Polymer Architectures from this compound

| Polymerization Strategy | Resulting Polymer Type | Potential Application |

| Cross-Coupling Polymerization | Conjugated polymer with thioether side chains. | Organic electronics (OFETs, OLEDs). |

| Post-Polymerization Modification | Oxidation of thioether to sulfoxide/sulfone. | Tuning of electronic properties. |

| Copolymerization | Copolymerization with other functional monomers. | Development of materials with tailored properties. |

Intermediate in the Synthesis of Probe Molecules for Chemical Biology Research

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes at the molecular level. nih.govnih.gov The development of novel and diverse chemical probes is a crucial aspect of chemical biology research. nih.gov Substituted aromatic compounds often form the core scaffolds of such probes. nih.gov

This compound, with its two distinct functional groups, represents a versatile starting point for the synthesis of libraries of potential chemical probes. The bromine atom can be readily converted to a wide range of other functional groups through cross-coupling reactions, providing a point for diversification. For example, it can be coupled with boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling) to introduce a variety of substituents.

The ethylthiomethyl group can also be modified. As mentioned previously, it can be oxidized to the corresponding sulfoxide or sulfone, which can alter the polarity and hydrogen bonding capabilities of the molecule. This group can also be cleaved or further functionalized to introduce reporter tags, such as fluorophores or affinity labels, which are essential for visualizing and identifying the biological targets of the probe. The ability to independently modify both the aryl ring and the side chain allows for the systematic exploration of the chemical space around the core scaffold.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules from a common starting material. nih.govfrontiersin.orgbu.edupitt.eduresearchgate.net The goal of DOS is to explore a broad region of chemical space to identify novel compounds with interesting biological activities or material properties. frontiersin.org

This compound is an excellent candidate for a DOS approach due to its orthogonal reactive sites. The aryl bromide and the thioether can be manipulated independently under different reaction conditions, allowing for a branching synthetic pathway.

A typical DOS strategy starting from this compound could involve a "build/couple/pair" approach. frontiersin.org In the "build" phase, the starting material itself is the core building block. In the "couple" phase, either the bromine atom or the thioether group is reacted with a diverse set of reagents. For example, a library of compounds could be generated by performing various palladium-catalyzed cross-coupling reactions at the bromine position. In parallel, another library could be created by modifying the thioether group. In the "pair" phase, the remaining functional group could be reacted to introduce further diversity or to induce cyclization, leading to a variety of polycyclic scaffolds.

Table 3: Exemplary DOS Strategy with this compound

| Phase | Reaction at C-Br | Reaction at Thioether |

| Couple | Suzuki coupling with various arylboronic acids. | Oxidation to sulfoxide. |

| Sonogashira coupling with terminal alkynes. | S-dealkylation followed by re-alkylation. | |

| Buchwald-Hartwig amination with diverse amines. | Formation of sulfonium (B1226848) salts. | |

| Pair | Intramolecular cyclization after modification of the thioether. | Intramolecular cyclization after modification of the aryl ring via the bromo-substituent. |

This divergent approach allows for the efficient creation of a large number of structurally distinct molecules from a single, readily accessible starting material. The resulting library of compounds could then be screened for a wide range of applications, from drug discovery to materials science.

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies (Excluding Biological Activity Data)

The core structure of this compound offers several points for chemical modification to probe structure-activity relationships. These modifications can be broadly categorized into three main areas: functionalization of the aromatic ring, alteration of the thioether moiety, and variation of the alkyl substituent on the sulfur atom.

Modification of the Bromophenyl Ring

The bromo-substituent on the phenyl ring is a key functional handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-catalyzed reactions are particularly prominent in this context.

One of the most powerful methods for modifying the aromatic core is the Suzuki-Miyaura coupling reaction. This reaction allows for the coupling of the aryl bromide with a wide array of boronic acids and their esters, leading to the formation of a new carbon-carbon bond. This strategy is effective for introducing various aryl, heteroaryl, and alkyl groups at the 1-position of the benzene ring, thereby systematically altering the steric and electronic properties of this part of the molecule.

Similarly, the Sonogashira coupling enables the introduction of terminal alkynes, leading to the formation of 2-(S-ethylthiomethyl)phenylacetylene derivatives. These alkynes can serve as versatile intermediates for further transformations. The Heck coupling, on the other hand, allows for the introduction of alkenes.

Buchwald-Hartwig amination provides a route to introduce a variety of nitrogen-based nucleophiles, including primary and secondary amines, anilines, and heterocycles. This allows for the exploration of the impact of hydrogen bond donors and acceptors on the molecule's properties.

The following interactive data table summarizes a series of hypothetical analogs that could be synthesized from this compound via various palladium-catalyzed cross-coupling reactions.

| Starting Material | Reaction Type | Coupling Partner | Product |

| This compound | Suzuki-Miyaura | Phenylboronic acid | 2-(S-Ethylthiomethyl)-1,1'-biphenyl |

| This compound | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 2-(S-Ethylthiomethyl)-4'-methoxy-1,1'-biphenyl |

| This compound | Suzuki-Miyaura | Pyridine-3-boronic acid | 3-(2-(S-Ethylthiomethyl)phenyl)pyridine |

| This compound | Sonogashira | Phenylacetylene | 1-(S-Ethylthiomethyl)-2-(phenylethynyl)benzene |

| This compound | Sonogashira | Trimethylsilylacetylene | 1-(S-Ethylthiomethyl)-2-((trimethylsilyl)ethynyl)benzene |

| This compound | Buchwald-Hartwig | Morpholine | 4-(2-(S-Ethylthiomethyl)phenyl)morpholine |

| This compound | Buchwald-Hartwig | Aniline (B41778) | N-(2-(S-Ethylthiomethyl)phenyl)aniline |

Modification of the Thioether Linkage

Furthermore, the development of methods for the direct α-arylation of benzyl (B1604629) thioethers offers a pathway to introduce substituents at the methylene (B1212753) bridge. nih.gov Palladium-catalyzed α-arylation of thioethers has been reported, providing a route to diarylmethyl sulfide (B99878) derivatives. nih.gov This approach allows for the exploration of steric bulk and electronic effects at the benzylic position.

The table below illustrates potential derivatives obtained through modification of the thioether moiety.

| Starting Material | Reaction | Reagent | Product |

| This compound | Oxidation | m-CPBA (1 eq.) | 2-(S-Ethylsulfinylmethyl)-1-bromobenzene |

| This compound | Oxidation | m-CPBA (2 eq.) | 2-(S-Ethylsulfonylmethyl)-1-bromobenzene |

| This compound | α-Arylation | Phenyl bromide, Pd catalyst | 1-Bromo-2-(phenyl(ethylthio)methyl)benzene |

Variation of the S-Alkyl Group

The ethyl group on the sulfur atom can be varied to probe the impact of the size, shape, and functionality of this substituent. A common synthetic route to achieve this involves the S-alkylation of the corresponding thiol, 2-bromobenzyl mercaptan. This thiol can be prepared from 2-bromobenzyl bromide via reaction with a sulfur nucleophile like thiourea followed by hydrolysis. arkat-usa.org The resulting thiol is a versatile intermediate that can be reacted with a variety of alkyl halides or other electrophiles to generate a library of analogs with different S-substituents. masterorganicchemistry.com

Copper-catalyzed thioetherification reactions of benzyl alcohols with thiols also provide a viable route to introduce diverse alkyl and aryl thio-substituents. nih.gov This method offers an alternative to the traditional S-alkylation of thiols.

The following table presents a series of analogs with varied S-alkyl groups.

| Intermediate | Reaction | Alkylating Agent | Product |

| 2-Bromobenzyl mercaptan | S-Alkylation | Methyl iodide | 1-Bromo-2-(methylthiomethyl)benzene |

| 2-Bromobenzyl mercaptan | S-Alkylation | Isopropyl bromide | 1-Bromo-2-(isopropylthiomethyl)benzene |

| 2-Bromobenzyl mercaptan | S-Alkylation | Benzyl bromide | 1-Bromo-2-(benzylthiomethyl)benzene |

| 2-Bromobenzyl mercaptan | S-Alkylation | 2-Bromoethanol | 2-((2-Bromobenzyl)thio)ethanol |

Through the systematic application of these synthetic strategies, a comprehensive library of analogs of this compound can be generated. The detailed characterization of these new chemical entities is crucial for establishing a clear and predictive structure-activity relationship, which is essential for the rational design of molecules with optimized properties.